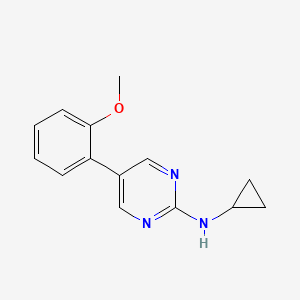

![molecular formula C15H19FN6 B6456871 4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine CAS No. 2549041-96-3](/img/structure/B6456871.png)

4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine” is a chemical compound with the molecular weight of 273.31 . It is also known as 4- (4- (5-fluoropyrimidin-2-yl)piperazin-1-yl)aniline .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H16FN5/c15-11-9-17-14 (18-10-11)20-7-5-19 (6-8-20)13-3-1-12 (16)2-4-13/h1-4,9-10H,5-8,16H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data .Applications De Recherche Scientifique

4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine has many applications in scientific research. It has been used as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the biosynthesis of folates. It has also been used as a tool to study the structure and function of various enzymes, such as the enzyme cytochrome P450. Additionally, this compound has been used to study the effect of drugs on the human body, as well as to study the mechanisms of drug action.

Mécanisme D'action

Target of Action

Similar compounds have been known to target enzymes involved in the production of pyrimidine .

Mode of Action

The compound interferes with the production of pyrimidine, a crucial compound that organisms need to synthesize DNA . It achieves this by inhibiting an enzyme called dihydroorotate dehydrogenase (DHODH), which plays a vital role in the production of pyrimidine .

Biochemical Pathways

By inhibiting DHODH, the compound disrupts the pyrimidine synthesis pathway . This disruption leads to a deficiency in pyrimidine, which in turn hampers DNA synthesis. As DNA is essential for cell division and growth, this disruption can effectively prevent the multiplication and spread of organisms .

Result of Action

The inhibition of pyrimidine synthesis by “4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine” leads to a halt in DNA synthesis. This halt in DNA synthesis prevents the multiplication and spread of organisms, thereby exerting its therapeutic effects .

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of 4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine for use in laboratory experiments is its relative stability and ease of synthesis. This compound can be synthesized using a variety of methods, including the Biginelli reaction, microwave-assisted synthesis, solid-phase synthesis, and palladium-catalyzed cross-coupling reactions. Additionally, this compound is relatively stable, which makes it suitable for use in a variety of laboratory experiments.

One of the main limitations of this compound for use in laboratory experiments is its lack of specificity. This compound has the potential to interact with a variety of enzymes and proteins, which can lead to unexpected results. Additionally, this compound has the potential to interact with other compounds in the body, which could lead to undesired side effects.

Orientations Futures

The future directions for 4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine are numerous. One potential direction is to further study the mechanism of action and biochemical and physiological effects of this compound. Additionally, this compound could be further studied for its potential to inhibit the enzyme dihydrofolate reductase (DHFR). This could lead to the development of new drugs for the treatment of folate deficiency and other diseases. Additionally, this compound could be further studied for its potential to inhibit the enzyme cytochrome P450, which could lead to the development of new drugs for the treatment of drug-resistant diseases. Finally, this compound could be further studied for its potential to interact with other compounds in the body, which could lead to the development of new drugs for the treatment of a variety of diseases.

Méthodes De Synthèse

4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine can be synthesized using a variety of methods. One of the most commonly used methods is the Biginelli reaction, which is a three-component reaction involving aldehydes, β-keto esters, and urea or thiourea. The Biginelli reaction yields a variety of pyrimidine derivatives, including this compound. Other methods of synthesis include the use of microwave-assisted and solid-phase synthesis, as well as the use of palladium-catalyzed cross-coupling reactions.

Safety and Hazards

Propriétés

IUPAC Name |

4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FN6/c1-10-11(2)19-12(3)20-14(10)21-4-6-22(7-5-21)15-17-8-13(16)9-18-15/h8-9H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITNXFSNQCCGVJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=C(C=N3)F)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-cyclopropyl-1-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B6456795.png)

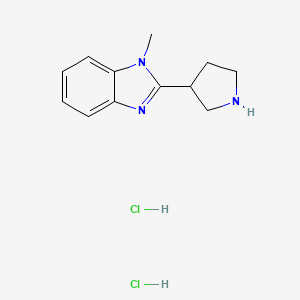

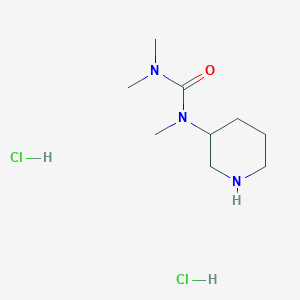

![N-methyl-N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide hydrochloride](/img/structure/B6456806.png)

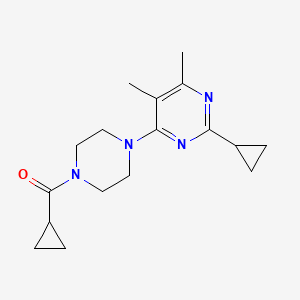

![2-cyclopropyl-4,5-dimethyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B6456818.png)

![N-cyclopropyl-5-[3-(piperazin-1-yl)phenyl]pyrimidin-2-amine](/img/structure/B6456820.png)

![(2-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B6456825.png)

![4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B6456856.png)

![4-(difluoromethyl)-6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B6456860.png)

![2,4,5-trimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6456868.png)

![4-(difluoromethyl)-2-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6456872.png)

![2,4,5-trimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6456881.png)